1-Cyclobutyl-2-methylpropan-1-one

Purity specification Quality control Cyclobutyl ketones

1-Cyclobutyl-2-methylpropan-1-one (CAS 25111-33-5) is an alicyclic ketone of molecular formula C₈H₁₄O, featuring a strained cyclobutyl ring directly bonded to a carbonyl group flanked by an isopropyl substituent. The compound is typically supplied as a colorless liquid with a minimum purity specification of 97–98%.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
Cat. No. B13427220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutyl-2-methylpropan-1-one
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C1CCC1
InChIInChI=1S/C8H14O/c1-6(2)8(9)7-4-3-5-7/h6-7H,3-5H2,1-2H3
InChIKeyPJSIVCTXKFMCHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclobutyl-2-methylpropan-1-one Procurement Guide: Core Identity and Class Context


1-Cyclobutyl-2-methylpropan-1-one (CAS 25111-33-5) is an alicyclic ketone of molecular formula C₈H₁₄O, featuring a strained cyclobutyl ring directly bonded to a carbonyl group flanked by an isopropyl substituent. The compound is typically supplied as a colorless liquid with a minimum purity specification of 97–98% . Its structure positions it within the broader family of cyclobutyl ketones, a class recognized for enhanced reactivity owing to ~25 kcal/mol ring strain relative to larger cycloalkanones [1]. This ring strain underpins the compound's utility as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis .

Cyclobutyl ketone scaffold with strained four-membered ring
Certified purity specification for reproducible synthetic workflows
Reactive carbonyl flanked by sterically hindered isopropyl group

Why 1-Cyclobutyl-2-methylpropan-1-one Cannot Be Replaced by Generic Cyclobutyl Ketones


Substituting 1-cyclobutyl-2-methylpropan-1-one with a generic cyclobutyl ketone introduces risks that go beyond nominal molecular formula equivalence. Regioisomers such as 2-(2-methylpropyl)cyclobutan-1-one (CAS 624733-42-2) share the C₈H₁₄O formula but differ in the attachment of the carbonyl group relative to the ring, fundamentally altering electronic distribution and steric environment . Cyclobutyl methyl ketone (CAS 3019-25-8) lacks the α-isopropyl branching entirely, leading to a less hindered and more flexible substrate with divergent reactivity in key transformations such as enolate alkylation or nucleophilic addition [1]. These structural distinctions translate into measurable differences in physicochemical properties, reaction selectivity, and downstream product profiles—rendering direct substitution invalid without re-optimization of synthetic protocols [2].

Regioisomer mismatch alters electronic environment

Carbonyl attachment directly to the cyclobutyl ring vs. 2-position substitution in analogs like 2-(2-methylpropyl)cyclobutan-1-one may shift reaction selectivity and downstream product profiles.

Absence of α-isopropyl branching reduces steric bulk

Cyclobutyl methyl ketone lacks the α-branching, leading to a less hindered substrate with divergent reactivity in enolate alkylation or nucleophilic addition.

Physicochemical property differences affect purification

Density and boiling point deviations from lighter cyclobutyl ketones may alter distillation efficiency and phase-separation behavior, requiring protocol re-optimization.

Quantitative Differentiation Evidence for 1-Cyclobutyl-2-methylpropan-1-one


Differential Purity Grade: 97–98% vs. Class-Typical 95%

1-Cyclobutyl-2-methylpropan-1-one is available at a verified minimum purity of 97% (AKSci) to 98% (Leyan, CymitQuimica Fluorochem), exceeding the 95% specification commonly offered for closely related cyclobutyl ketone analogs such as 1-cyclopropyl-2-methylpropan-1-one . A difference of 2–3 absolute percentage points in purity translates to a reduction in unidentified impurities from ≤5% to ≤2–3%, directly lowering the probability of side-product interference in multi-step synthetic sequences [1].

Purity Grade
Specification review
97–98% vs. 95% baseline
Higher certified purity reduces side-product interference in multi-step synthesis.
Supplier batch-to-batch consistency review advised.
Purity specification Quality control Cyclobutyl ketones

Distinct Conformational Rigidity from Cyclobutyl-Isopropyl Substitution Pattern

The cyclobutyl ring in 1-cyclobutyl-2-methylpropan-1-one adopts a non-planar puckered conformation with a dihedral angle of approximately 30–35°, as established for monosubstituted cyclobutanes [1]. This contrasts with the nearly planar geometry of 2-(2-methylpropyl)cyclobutan-1-one, where ring substitution forces a different puckering mode due to sp³ hybridization constraints at the 2-position [2]. The ≈5–10° difference in puckering amplitude, combined with the α-isopropyl group's steric bulk (Taft Es value estimate: –0.47 for i-Pr vs. –0.07 for Me), creates a distinctly more hindered carbonyl environment, altering the activation barrier for nucleophilic attack by an estimated 0.5–1.5 kcal/mol based on steric effect models [3].

Carbonyl Steric Hindrance
Class-level
α-isopropyl Taft Es ≈ –0.47; ring puckering ~30–35°
May support greater facial selectivity in asymmetric transformations.
Estimated activation barrier increase 0.5–1.5 kcal/mol; data to verify.
Conformational analysis Cyclobutane ring Steric effects

Predicted Physicochemical Differentiation: Boiling Point and Density

1-Cyclobutyl-2-methylpropan-1-one exhibits a reported boiling point of approximately 140°C (extrapolated from available supplier data; precise experimental values remain sparse), which is higher than the 137°C (lit.) boiling point of the smaller cyclobutyl methyl ketone (C₆H₁₀O) and comparable to the 139–140°C (predicted) range for 1-cyclopropyl-2-methylpropan-1-one (C₇H₁₂O) [1]. Density is reported at 1.147 g/mL at 25°C for the target compound, versus ≈0.902 g/mL for cyclobutyl methyl ketone and a predicted density of 0.951±0.06 g/cm³ for the cyclopropyl analog—a difference of 0.196–0.245 g/mL attributable to the increased mass and altered packing of the C₈ core with cyclobutyl substitution [2].

Boiling Point & Density
Data to verify
bp ~140°C, density 1.147 g/mL
Supports distillation purification workflow.
Predicted comparator values; experimental verification recommended.
Physicochemical properties Purification Cycloalkanone comparison

Procurement-Relevant Application Scenarios for 1-Cyclobutyl-2-methylpropan-1-one


Medicinal Chemistry Scaffold for NK1 Receptor Antagonist Development

The cyclobutyl-isopropyl ketone motif present in 1-cyclobutyl-2-methylpropan-1-one is structurally aligned with the cyclobutane derivatives demonstrated to achieve sub-nanomolar NK1 binding affinity (Ki ≤1 nM) and oral CNS activity [1]. The compound's sterically differentiated carbonyl center enables selective amination or reductive amination to generate 1-cyclobutyl-2-methylpropan-1-amine derivatives, which can be elaborated into potent NK1 antagonists. The 97–98% purity specification reduces unidentified byproducts that could generate false-positive binding signals in radioligand displacement assays.

Synthetic Intermediate Requiring High Purity for Enantioselective Transformations

The enhanced steric bulk provided by the α-isopropyl group (Taft Es ≈ –0.47) combined with the rigid cyclobutyl ring creates a prochiral ketone capable of high facial selectivity in asymmetric reduction or nucleophilic addition. The 97–98% minimum purity, exceeding the 95% baseline available for structural analogs, is critical for achieving reproducible enantiomeric excess values in organocatalytic or transition-metal-catalyzed transformations . Lower-purity material introduces unknown impurities that can poison chiral catalysts or compete in stereodetermining steps.

Process Chemistry Purification Optimization

The combination of density (1.147 g/mL) and boiling point (~140°C) for 1-cyclobutyl-2-methylpropan-1-one provides a favorable physical property profile for fractional distillation relative to lighter cyclobutyl ketone contaminants (e.g., cyclobutyl methyl ketone, density 0.902 g/mL, bp 137°C) [2]. This ~0.25 g/mL density difference enhances phase separation during aqueous workup, while the 3°C boiling point gap permits effective separation from unreacted lower-molecular-weight starting materials—reducing the number of theoretical plates required for industrial-scale batch distillation.

Reference Standard for Cyclobutyl Ketone Analytical Method Development

The confirmed 97–98% purity grade, coupled with available molecular characterization data (MW 126.20 g/mol, C₈H₁₄O), positions 1-cyclobutyl-2-methylpropan-1-one as a suitable calibration standard for HPLC, GC, and qNMR method development targeting cyclobutyl-containing intermediates . The compound's distinct retention characteristics relative to regioisomeric analogs (e.g., 2-(2-methylpropyl)cyclobutan-1-one) enable robust resolution in chromatographic purity methods required for pharmaceutical quality control.

Application
Selection Property
Validation Focus
NK1 antagonist derivatization
Sterically hindered carbonyl core
Reductive amination selectivity review
Asymmetric synthesis intermediate
Supplier-certified purity specification
Enantiomeric excess reproducibility
Distillation purification
Favorable bp/density differential
Fractional distillation efficiency
Analytical reference standard
Distinct chromatographic retention
HPLC/GC resolution validation
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